

# Application Notes and Protocols for Functionalizing Gold Nanoparticles with Azido-PEG2-CH<sub>2</sub>COOH

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## Compound of Interest

Compound Name: Azido-PEG2-CH<sub>2</sub>COOH (CHA)

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## Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical properties, biocompatibility, and tunable surface chemistry.[1][2] Functionalization of AuNPs with heterobifunctional polyethylene glycol (PEG) linkers, such as Azido-PEG2-CH<sub>2</sub>COOH, significantly enhances their utility. The PEG component imparts a hydrophilic "stealth" layer, which improves colloidal stability and reduces non-specific protein adsorption, leading to longer circulation times in vivo. The terminal azide (N<sub>3</sub>) and carboxylic acid (COOH) groups offer versatile handles for subsequent bioconjugation. The azide group allows for highly efficient and specific "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the attachment of targeting moieties, drugs, or imaging agents.[3] The carboxylic acid group can be activated to form stable amide bonds with amine-containing biomolecules.

These application notes provide a comprehensive guide to the synthesis of citrate-capped AuNPs, their functionalization with Azido-PEG2-CH<sub>2</sub>COOH via ligand exchange, and subsequent bioconjugation using click chemistry.

## Data Presentation: Characterization of Functionalized Gold Nanoparticles

Successful functionalization of gold nanoparticles with Azido-PEG2-CH<sub>2</sub>COOH can be confirmed through various analytical techniques. The following table summarizes the expected changes in the physicochemical properties of the nanoparticles before and after modification.

Parameter	Citrate-Capped AuNPs	Azido-PEG2-CH <sub>2</sub> COOH Functionalized AuNPs	Technique
Core Diameter (nm)	10 - 20	10 - 20	Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm)	15 - 30	25 - 50	Dynamic Light Scattering (DLS)[4]
Surface Plasmon Resonance ( $\lambda_{max}$ , nm)	518 - 522	520 - 525 (slight red-shift)	UV-Vis Spectroscopy[4][5]
Zeta Potential (mV)	-30 to -50	-20 to -40	Dynamic Light Scattering (DLS)
Key Infrared Peaks (cm <sup>-1</sup> )	~1730 (C=O), ~1380 (COO <sup>-</sup> )	~2100 (N <sub>3</sub> stretch), ~1730 (C=O), ~1100 (C-O-C)	Fourier-Transform Infrared Spectroscopy (FTIR)[4]

## Experimental Protocols

### Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[6]

Materials:

- Hydrogen tetrachloroaurate ( $\text{HAuCl}_4$ ) solution (1.0 mM)
- Trisodium citrate dihydrate ( $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$ ) solution (1% w/v)
- Ultrapure water (18.2  $\text{M}\Omega \cdot \text{cm}$ )
- Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
- Stirring hotplate
- Magnetic stir bar

#### Procedure:

- In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM  $\text{HAuCl}_4$  solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[\[6\]](#)
- Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling  $\text{HAuCl}_4$  solution while stirring vigorously.[\[6\]](#)
- Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[\[6\]](#)
- Continue boiling and stirring for an additional 10-15 minutes.[\[6\]](#)
- Remove the flask from the heat and allow it to cool to room temperature.
- Store the synthesized citrate-capped AuNPs at 4°C for future use.

## Part 2: Functionalization of AuNPs with Azido-PEG2- $\text{CH}_2\text{COOH}$

This protocol describes the ligand exchange reaction to replace the citrate capping agent with a thiol-derivatized Azido-PEG2- $\text{CH}_2\text{COOH}$ . For stable attachment to the gold surface, a thiol group is essential. It is assumed that a thiol-modified version of Azido-PEG2- $\text{CH}_2\text{COOH}$  ( $\text{HS-PEG2-N}_3\text{-COOH}$ ) is used.

#### Materials:

- Citrate-capped AuNP solution (from Part 1)
- HS-PEG2-N<sub>3</sub>-COOH
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Prepare a stock solution of HS-PEG2-N<sub>3</sub>-COOH in ultrapure water. The final concentration will depend on the desired surface coverage, but a molar excess of the thiol ligand is typically used.
- In a microcentrifuge tube, mix the citrate-capped AuNP solution with the HS-PEG2-N<sub>3</sub>-COOH stock solution.
- Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate ligand exchange.[\[6\]](#)
- After incubation, purify the functionalized AuNPs by centrifugation to remove excess unbound ligand and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.
- Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS (pH 7.4).
- Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[\[6\]](#)
- After the final wash, resuspend the Azido-PEG2-CH<sub>2</sub>COOH functionalized AuNPs in the desired buffer for storage at 4°C.

## Part 3: Click Chemistry Conjugation of Alkyne-Modified Molecules

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing molecule (e.g., a drug, peptide, or dye) to the azide-functionalized AuNPs.

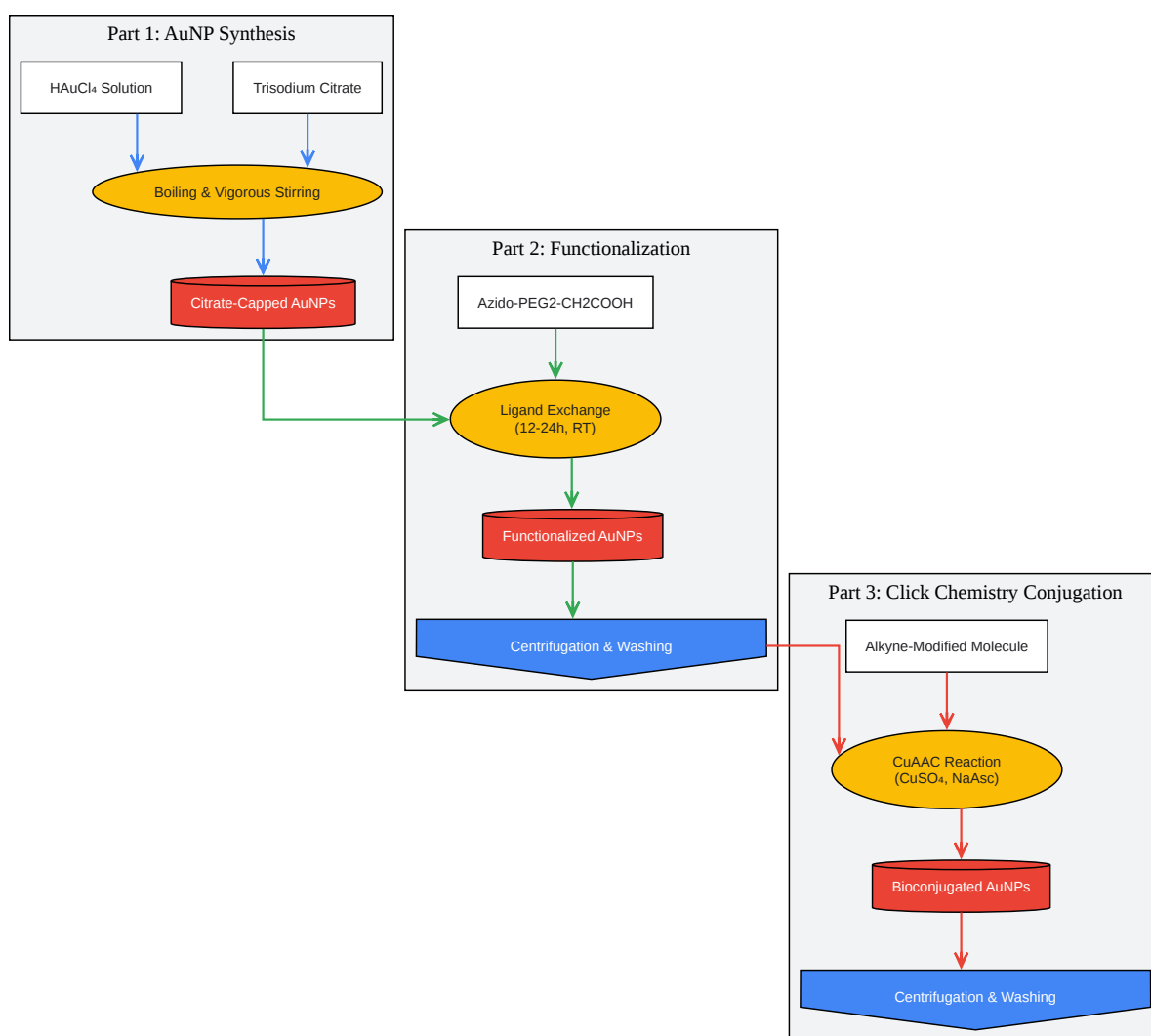
Materials:

- Azido-PEG2-CH<sub>2</sub>COOH functionalized AuNPs (from Part 2)
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO<sub>4</sub>) solution
- Sodium ascorbate solution (freshly prepared)
- Appropriate buffer (e.g., PBS)

Procedure:

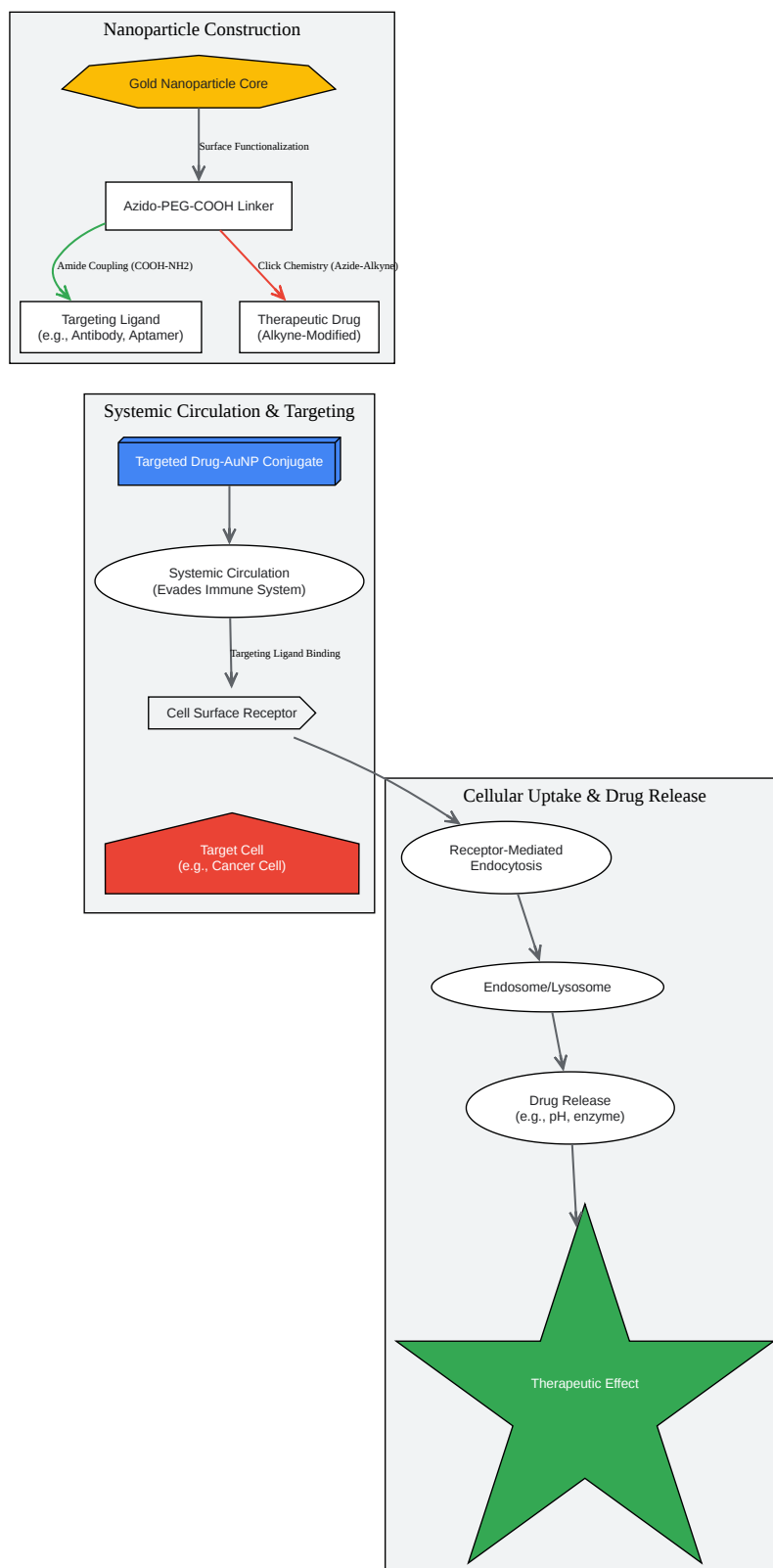
- To the solution of azide-functionalized AuNPs, add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
- In a separate tube, prepare a fresh solution of sodium ascorbate in water.
- In another tube, prepare a solution of CuSO<sub>4</sub> in water.
- Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO<sub>4</sub> solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO<sub>4</sub>.
- Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
- Purify the conjugated AuNPs by centrifugation to remove the catalyst and unreacted molecules, following a similar washing procedure as described in Part 2.

## Visualizations



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Caption: Workflow for synthesis and functionalization of gold nanoparticles.



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Caption: Targeted drug delivery using functionalized gold nanoparticles.

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